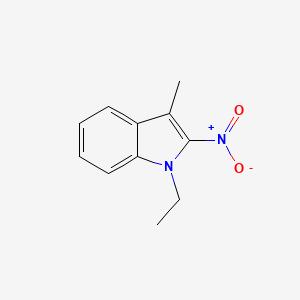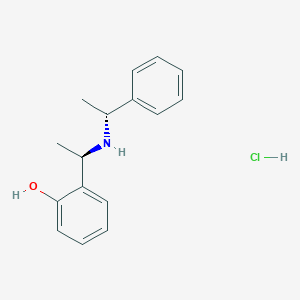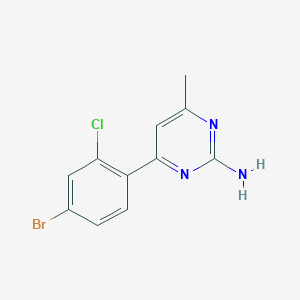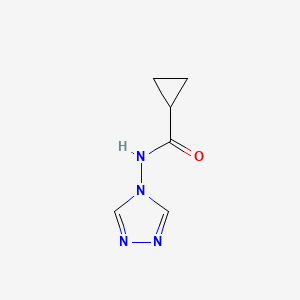
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide is a compound that features a triazole ring attached to a cyclopropane carboxamide group
Preparation Methods
The synthesis of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Agriculture: It is used as a precursor for the synthesis of fungicides and pesticides that protect crops from various diseases and pests.
Materials Science: The compound is utilized in the development of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes such as kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The triazole ring’s ability to coordinate with metal ions also plays a crucial role in its activity in materials science applications .
Comparison with Similar Compounds
N-(4H-1,2,4-Triazol-4-yl)cyclopropanecarboxamide can be compared with other triazole-containing compounds such as:
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: This compound is used in the synthesis of coordination polymers and has applications in luminescent sensing and catalysis.
N-(4H-1,2,4-Triazol-4-yl)octanamide: This compound is investigated for its corrosion inhibition properties and is used in protecting metals from acidic environments.
The uniqueness of this compound lies in its cyclopropane carboxamide group, which imparts distinct chemical and physical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
N-(1,2,4-triazol-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C6H8N4O/c11-6(5-1-2-5)9-10-3-7-8-4-10/h3-5H,1-2H2,(H,9,11) |
InChI Key |
BUBGNEUAGANYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



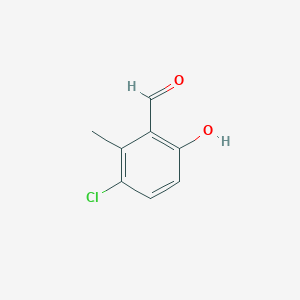
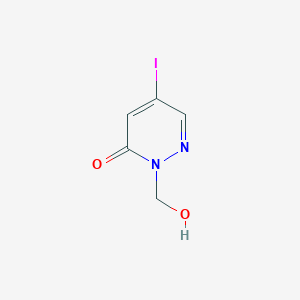

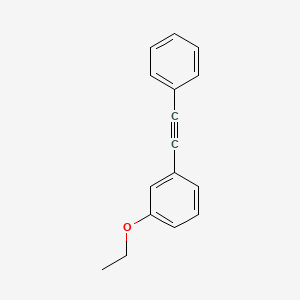
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)

![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)

![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
